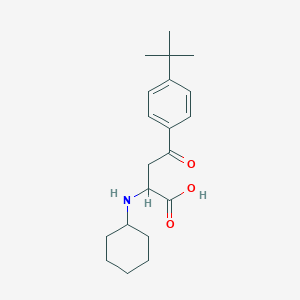

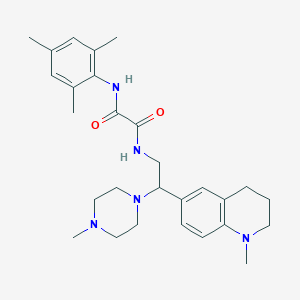

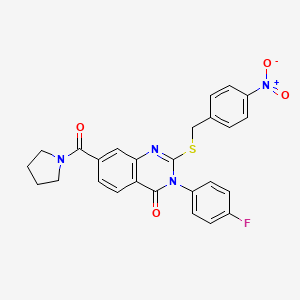

![molecular formula C17H13BrN4OS B2556742 5-溴-N-(2-(2,3-二氢咪唑[2,1-b]噻唑-6-基)苯基)烟酰胺 CAS No. 2034289-31-9](/img/structure/B2556742.png)

5-溴-N-(2-(2,3-二氢咪唑[2,1-b]噻唑-6-基)苯基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide” is a chemical compound that belongs to the class of imidazole and thiazole derivatives . These classes of compounds are known for their diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of imidazoline-2-thiol with acetylenedicarboxylic acid and its dimethyl ester are known to yield derivatives of 5,6-dihydroimidazo .Molecular Structure Analysis

The molecular structure of “5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide” is characterized by the presence of an imidazole ring and a thiazole ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon atoms and two nitrogen atoms . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis

The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .科学研究应用

Anticancer Potential

The synthesis of imidazo[2,1-b][1,3]thiazoles has led to the discovery of potential anticancer agents. Researchers have explored the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles to assemble the imidazo[2,1-b][1,3]thiazole system. Notably, 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]thiazol-6-yl)ethanone, a derivative of this compound, demonstrated moderate antitumor activity by suppressing the growth of kidney cancer cells. While its effect on prostate cancer, colon cancer, and leukemia cell lines was weaker, this finding highlights its potential as an anticancer agent .

Antiviral Properties

The imidazo[2,1-b][1,3]thiazole ring system has been associated with antiviral activity. Although specific studies on our compound are limited, related derivatives have shown promise in combating viral infections .

Antioxidant Activity

Certain partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives exhibit antioxidant properties. These compounds play a role in neutralizing harmful free radicals and protecting cells from oxidative stress .

Immunomodulation

Imidazo[2,1-b][1,3]thiazoles may modulate the immune response. While direct evidence for our compound is scarce, its structural features suggest potential immunomodulatory effects .

Tuberculostatic Agents

Some imidazo[2,1-b][1,3]thiazole derivatives have been investigated as tuberculostatic agents. Although our specific compound hasn’t been studied extensively in this context, it belongs to a class of molecules with promising antimycobacterial properties .

Asymmetric Synthesis Catalysts

The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles offers opportunities for their use as catalysts in asymmetric synthesis. Researchers have explored their potential in this field .

作用机制

While the exact mechanism of action for this specific compound is not mentioned in the sources, imidazole derivatives are known for their diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

未来方向

属性

IUPAC Name |

5-bromo-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN4OS/c18-12-7-11(8-19-9-12)16(23)20-14-4-2-1-3-13(14)15-10-22-5-6-24-17(22)21-15/h1-4,7-10H,5-6H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZSOPOHTYHLIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC(=CN=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

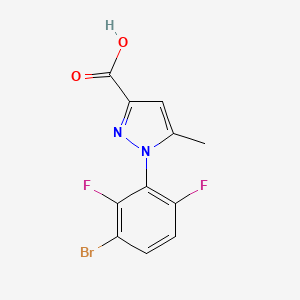

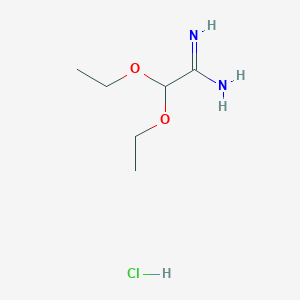

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide](/img/structure/B2556664.png)

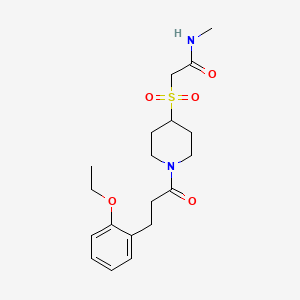

![2-[(Butylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2556681.png)